molecular formula C9H8N2O3 B1361402 1-Indolinecarboxaldehyde, 6-nitro- CAS No. 73816-58-7

1-Indolinecarboxaldehyde, 6-nitro-

Cat. No.: B1361402
CAS No.: 73816-58-7
M. Wt: 192.17 g/mol
InChI Key: MHMYRSLSPGQNPB-UHFFFAOYSA-N
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Description

1-Indolinecarboxaldehyde, 6-nitro- is an organic compound with the molecular formula C9H8N2O3. It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The presence of a nitro group at the 6-position and an aldehyde group at the 1-position makes this compound particularly interesting for various chemical reactions and applications .

Scientific Research Applications

1-Indolinecarboxaldehyde, 6-nitro- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows for the formation of complex molecules through further chemical modifications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Derivatives of 1-Indolinecarboxaldehyde, 6-nitro- are explored for their potential use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

The synthesis of 1-Indolinecarboxaldehyde, 6-nitro- typically involves the nitration of indoline derivatives followed by formylation. One common method includes the nitration of indoline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position. The resulting 6-nitroindoline is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 1-position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

1-Indolinecarboxaldehyde, 6-nitro- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol. Major products formed from these reactions include 1-indolinecarboxylic acid, 6-amino-1-indolinecarboxaldehyde, and various substituted indoline derivatives .

Mechanism of Action

The mechanism of action of 1-Indolinecarboxaldehyde, 6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function and activity. These interactions can result in antimicrobial or anticancer effects, depending on the specific biological context .

Comparison with Similar Compounds

1-Indolinecarboxaldehyde, 6-nitro- can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-nitro-2,3-dihydroindole-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-6-10-4-3-7-1-2-8(11(13)14)5-9(7)10/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMYRSLSPGQNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224248
Record name 1-Indolinecarboxaldehyde, 6-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73816-58-7
Record name 1-Indolinecarboxaldehyde, 6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitro-1-indolinecarboxaldehyde
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Indolinecarboxaldehyde, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-NITRO-1-INDOLINECARBOXALDEHYDE
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